5-Amino-4,4-dimethylpent-1-en-3-ol
Description
Properties
CAS No. |
117754-51-5 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
5-amino-4,4-dimethylpent-1-en-3-ol |
InChI |
InChI=1S/C7H15NO/c1-4-6(9)7(2,3)5-8/h4,6,9H,1,5,8H2,2-3H3 |
InChI Key |
IKEYXGPYBNODHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(C=C)O |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation Followed by Reductive Amination
Aldol Condensation of 4,4-Dimethylpentan-2-one
The aldol reaction between 4,4-dimethylpentan-2-one (pinacolone) and formaldehyde or acetaldehyde forms the α,β-unsaturated ketone intermediate, 4,4-dimethylpent-1-en-3-one . This step typically employs basic catalysts (e.g., NaOH or KOH) in polar solvents like methanol or ethanol:
$$
\text{4,4-Dimethylpentan-2-one} + \text{RCHO} \xrightarrow{\text{NaOH/MeOH}} \text{4,4-Dimethylpent-1-en-3-one}
$$
Reaction Conditions :
Reductive Amination of the α,β-Unsaturated Ketone
The intermediate 4,4-dimethylpent-1-en-3-one undergoes reductive amination using ammonia or primary amines in the presence of reducing agents. Hydrogenation over Raney Ni or Pd/C under high-pressure H₂ is commonly employed:
$$
\text{4,4-Dimethylpent-1-en-3-one} + \text{NH}3 \xrightarrow{\text{H}2/\text{Pd-C}} \text{5-Amino-4,4-dimethylpent-1-en-3-ol}
$$
Optimized Parameters :
Table 1: Aldol-Reductive Amination Workflow
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Aldol Condensation | NaOH (10%), MeOH, 70°C | 82 | |
| Reductive Amination | H₂ (80 bar), Pd/C, NH₃, EtOH | 75 |
Direct Hydroamination of 4,4-Dimethylpent-1-en-3-one
Transition Metal-Catalyzed Hydroamination
This method involves the addition of ammonia across the double bond of 4,4-dimethylpent-1-en-3-one using transition metal catalysts. Rhodium(I) complexes (e.g., RhCl(PPh₃)₃) or gold(I) catalysts are effective for anti-Markovnikov selectivity:
$$
\text{4,4-Dimethylpent-1-en-3-one} + \text{NH}3 \xrightarrow{\text{RhCl(PPh}3\text{)}_3} \text{this compound}
$$
Key Parameters :
- Temperature: 80–100°C
- Solvent: Toluene or dioxane
- Yield: 70–80%
Acid-Catalyzed Hydroamination
Bronsted acids like H₂SO₄ or p-TsOH facilitate hydroamination under milder conditions. This route is less stereoselective but cost-effective for industrial applications:
$$
\text{4,4-Dimethylpent-1-en-3-one} + \text{NH}3 \xrightarrow{\text{H}2\text{SO}_4} \text{this compound}
$$
Conditions :
- Temperature: 25–40°C
- Catalyst Loading: 5–10 mol%
- Yield: 60–68%
Table 2: Hydroamination Methods Comparison
| Catalyst | Temperature (°C) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| RhCl(PPh₃)₃ | 90 | Toluene | 78 | |
| H₂SO₄ | 30 | H₂O/EtOH | 65 |
Enzymatic Synthesis via Transaminase Catalysis
Biocatalytic Amination
Recent advances utilize transaminase enzymes to convert ketone precursors to chiral amines. For example, ATA-301 and ECS-ATA-134 enzymes demonstrate high enantioselectivity (>99% ee) for synthesizing (R)- or (S)-isomers:
$$
\text{4,4-Dimethylpent-1-en-3-one} + \text{Amine Donor} \xrightarrow{\text{Transaminase}} \text{this compound}
$$
Advantages :
- Mild conditions: 20–40°C, aqueous buffer (pH 7–9)
- Co-factor: Pyridoxal-5′-phosphate (PLP)
- Yield: 85–95%
Table 3: Enzymatic Performance Metrics
| Enzyme | Substrate Concentration (mM) | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| ATA-301 | 50 | >99 | 92 | |
| ECS-ATA-134 | 100 | >99 | 88 |
Industrial-Scale Considerations
Critical Comparison of Methods
Efficiency and Selectivity
- Aldol-Reductive Amination : High yields but requires multiple steps.
- Hydroamination : Faster but limited by catalyst cost (Rh/Au).
- Enzymatic : Eco-friendly and stereoselective, yet substrate-specific.
Cost Analysis
| Method | Cost (USD/kg) | Scalability |
|---|---|---|
| Aldol-Reductive | 120–150 | High |
| Hydroamination (Rh) | 300–400 | Moderate |
| Enzymatic | 200–250 | High |
Chemical Reactions Analysis
Types of Reactions
5-Amino-4,4-dimethylpent-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (R-X) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 5-Oxo-4,4-dimethylpent-1-en-3-ol.
Reduction: 5-Amino-4,4-dimethylpentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-4,4-dimethylpent-1-en-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Amino-4,4-dimethylpent-1-en-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Table 1: Functional Group Comparison
Key Differences :
- The dimethyl groups in the target compound increase steric hindrance compared to linear analogs like 5-Amino-1-pentanol, reducing solubility in polar solvents .
- Unlike Cyclobenzaprine Hydrochloride (a pharmaceutical impurity), the target compound lacks aromaticity, which diminishes UV absorption properties critical for HPLC detection .
Physicochemical Properties
Table 2: Hypothetical Physical Properties (Inferred from Analogs)
Insights :
- The enol group in the target compound may lead to tautomerism or degradation under oxidative conditions, unlike the saturated 5-Amino-1-pentanol .
- Hydrochloride salts (e.g., Cyclobenzaprine HCl) exhibit enhanced stability and solubility compared to free-base amino alcohols .
Q & A
Basic: What are the standard synthetic routes for 5-Amino-4,4-dimethylpent-1-en-3-ol, and what reaction conditions optimize yield and purity?
Methodological Answer:
The compound can be synthesized via reductive amination of 4-penten-1-ol derivatives using ammonia and hydrogen with nickel or palladium catalysts under elevated temperatures (80–120°C) and pressures (3–5 bar) . For higher purity in lab-scale synthesis, continuous flow reactors with nickel-hydrotalcite catalysts are recommended to maintain consistent reaction parameters and reduce side-product formation . Alternatively, kinetic resolution using enzymes like Candida antarctica lipase A (CAL A) can resolve racemic mixtures of related alcohols (e.g., rac-4,4-dimethylpent-1-en-3-ol) to isolate enantiopure intermediates, which can be functionalized further .
Advanced: How can researchers resolve enantiomeric mixtures of this compound to obtain optically pure isomers?
Methodological Answer:
Enantioselective synthesis or resolution requires enzymatic methods or chiral catalysts . For example, CAL A-mediated kinetic resolution of racemic alcohols (e.g., rac-3d) selectively hydrolyzes one enantiomer, leaving the desired (R)- or (S)-isomer intact . Alternatively, asymmetric hydrogenation using chiral phosphine ligands (e.g., BINAP) with palladium catalysts can induce stereoselectivity during the reduction of the enol intermediate. Post-synthesis, enantiomeric excess (ee) should be validated via chiral HPLC or polarimetry .
Basic: What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should be identified?
Methodological Answer:
- 1H/13C NMR : Identify the hydroxyl proton (δ 1.5–2.5 ppm, broad singlet) and amino group (δ 1.8–2.2 ppm). The allylic double bond (C=C) appears as a multiplet at δ 5.2–5.8 ppm, while methyl groups (C(CH3)2) resonate as singlets near δ 1.0–1.2 ppm .
- IR Spectroscopy : Confirm hydroxyl (3300–3500 cm⁻¹, broad) and amino (3100–3300 cm⁻¹) stretches. The C=C bond shows absorption at 1640–1680 cm⁻¹ .
- GC-MS : Monitor purity and molecular ion peak (m/z 131 for [M+H]+) .
Advanced: When encountering contradictory data in catalytic hydrogenation of this compound, what methodological approaches can elucidate the underlying causes?
Methodological Answer:
Contradictory yields or selectivity may arise from catalyst poisoning or variable reaction conditions . To troubleshoot:
- Systematic parameter screening : Test Pd/C vs. Raney Ni catalysts under varying H2 pressures (1–10 bar) and temperatures (25–80°C) .
- Analytical validation : Use GC-MS to detect side products (e.g., over-reduced amines) and XPS to assess catalyst surface oxidation .
- Kinetic studies : Monitor reaction progress via in-situ FTIR or sampling at intervals to identify rate-limiting steps .
Basic: What are the common chemical transformations of this compound, and which reagents drive these reactions selectively?
Methodological Answer:
- Oxidation : Convert the hydroxyl group to a ketone using KMnO4/CrO3 under acidic conditions (yields 5-amino-4,4-dimethylpent-1-en-3-one) .
- Reduction : Hydrogenate the double bond with H2/Pd-C in ethanol to form 5-amino-4,4-dimethylpentan-3-ol .
- Substitution : React the amino group with acyl chlorides (e.g., AcCl) in THF with triethylamine to form amide derivatives .
Advanced: How can computational modeling aid in predicting the reactivity or stability of this compound derivatives under varying conditions?
Methodological Answer:
- Retrosynthetic analysis : Tools like Pistachio or Reaxys databases can propose feasible synthetic routes by analyzing bond disconnections and precursor compatibility .
- DFT calculations : Predict transition-state energies for stereoselective reactions (e.g., epoxidation) or assess stability of tautomers under acidic/basic conditions .
- Molecular dynamics : Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction pathways to optimize selectivity .
Basic: What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Liquid-liquid extraction : Separate the compound from polar byproducts using ethyl acetate/water phases (pH 9–10 to retain the amino group in the aqueous layer) .
- Column chromatography : Use silica gel with a gradient eluent (hexane:ethyl acetate, 3:1 to 1:2) to resolve unreacted starting materials .
- Recrystallization : Dissolve in hot ethanol and cool slowly to isolate crystalline product .
Advanced: How can researchers address conflicting NMR data when characterizing derivatives of this compound?
Methodological Answer:
Conflicting peaks may arise from tautomerism or dynamic exchange . Solutions include:
- Variable-temperature NMR : Cool samples to –40°C to slow exchange processes and resolve split signals .
- Deuterium exchange : Add D2O to identify labile protons (e.g., -OH or -NH2) that disappear upon deuteration .
- 2D NMR (COSY, HSQC) : Correlate proton and carbon signals to confirm connectivity and rule out impurities .
Basic: What safety precautions are critical when handling this compound in the laboratory?
Methodological Answer:
- Ventilation : Use fume hoods due to potential amine volatility and irritancy .
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact .
- Storage : Keep under nitrogen in amber glass vials to prevent oxidation or moisture absorption .
Advanced: What strategies optimize regioselectivity in functionalizing the amino and hydroxyl groups of this compound?
Methodological Answer:
- Protecting groups : Temporarily block the hydroxyl with TBSCl (tert-butyldimethylsilyl chloride) to selectively modify the amino group .
- pH-controlled reactions : Perform acylation at pH 8–9 (aqueous NaHCO3) to deprotonate the amino group while leaving the hydroxyl neutral .
- Catalytic directing : Use Pd-mediated C–H activation to direct substitution to specific positions adjacent to the amino group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
